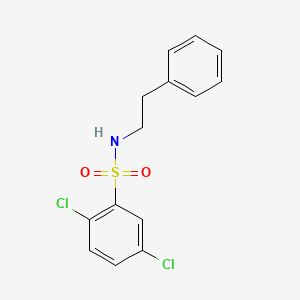
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide, also known as DCPPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCPPB is a sulfonamide derivative that has been shown to modulate the activity of a specific type of ion channel in the nervous system. The purpose of
科学的研究の応用
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been shown to modulate the activity of a specific type of ion channel in the nervous system, known as the TRPC6 channel. This channel is involved in the regulation of calcium signaling, which is critical for many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been used to study the role of TRPC6 channels in various biological processes, including cardiovascular function, synaptic plasticity, and pain perception.
作用機序
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide binds to the intracellular side of the TRPC6 channel and modulates its activity by altering the channel's gating properties. Specifically, 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been shown to increase the open probability of the TRPC6 channel, leading to an increase in calcium influx into cells. This increase in calcium signaling can have downstream effects on various physiological processes, including gene expression and protein synthesis.
Biochemical and Physiological Effects:
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been shown to increase the contractility of cardiac muscle cells, suggesting a potential role in the treatment of heart failure. 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has also been shown to modulate the release of neurotransmitters in the brain, suggesting a potential role in the treatment of neurological disorders such as epilepsy and depression.
実験室実験の利点と制限
One advantage of using 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its high specificity for the TRPC6 channel. This specificity allows researchers to selectively modulate the activity of this channel without affecting other ion channels. However, one limitation of using 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide is its relatively low potency compared to other TRPC6 modulators. This limitation may require higher concentrations of 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide to achieve the desired effect, which can increase the risk of off-target effects.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide. One potential area of research is the development of more potent and selective TRPC6 modulators. Another area of research is the investigation of the role of TRPC6 channels in various disease states, including heart failure, epilepsy, and depression. Finally, the use of 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide in combination with other drugs or therapies may provide new treatment options for these and other diseases.
Conclusion:
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide is a sulfonamide derivative that has shown promise as a modulator of the TRPC6 channel in the nervous system. Its high specificity for this channel makes it a valuable tool for investigating the role of TRPC6 channels in various physiological processes and disease states. However, its relatively low potency compared to other TRPC6 modulators may require higher concentrations to achieve the desired effect. Future research on 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide may lead to the development of more potent and selective TRPC6 modulators and new treatment options for various diseases.
合成法
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide can be synthesized using a multistep procedure that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-phenylethylamine. The resulting product is then purified using column chromatography to obtain pure 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide. The synthesis of 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
特性
IUPAC Name |
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-12-6-7-13(16)14(10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUDOHDPVJHTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)

![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)
![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)
![3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)
![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)



![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)
